

Comparative analysis of different synthetic routes to 5-Methylisoxazole-3-carboxaldehyde

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carboxaldehyde

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A Comparative Guide to the Synthesis of 5-Methylisoxazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to **5-Methylisoxazole-3-carboxaldehyde**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail common synthetic strategies, presenting experimental protocols and quantitative data to aid in the selection of the most suitable method for your research and development needs.

Introduction

5-Methylisoxazole-3-carboxaldehyde is a valuable building block in organic synthesis. Its isoxazole core is a feature of numerous biologically active molecules. The aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. This guide will explore three primary synthetic strategies for its preparation:

- Oxidation of (5-Methylisoxazol-3-yl)methanol: A common and often high-yielding approach.

- Reduction of 5-Methylisoxazole-3-carbonyl chloride: A two-step process from the corresponding carboxylic acid.
- Direct Formylation of 5-Methylisoxazole: A potentially more direct route to the target molecule.

A thorough understanding of the advantages and disadvantages of each route is crucial for efficient and scalable synthesis.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to **5-Methylisoxazole-3-carboxaldehyde**, allowing for a direct comparison of their efficiency and practicality.

Route	Starting Material	Key Reagents	Reaction Time	Temperature (°C)	Yield (%)	Key Advantages	Key Disadvantages
Route 1: Oxidation	(5-Methylisoxazol-3-yl)methanol	Dess-Martin Periodinane (DMP), Dichloromethane (DCM)	1-2 hours	Room Temperature	~90%	Mild conditions, high yield, commercially available reagent.	DMP is relatively expensive and can be shock-sensitive.
Pyridinium chlorochromate (PCC), Dichloromethane (DCM)	2-4 hours	Room Temperature	75-85%	Readily available and effective oxidant.	Chromium-based reagents are toxic and require careful handling and disposal.		
Route 2: Reduction	5-Methylisoxazole-3-carbonyl chloride	Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu) ₃ H), Tetrahydrofuran (THF)	2-3 hours	-78 to Room Temp.	~80%	Good yields, avoids over-reduction to the alcohol.	Requires preparation of the acyl chloride precursor; hindered hydride is moisture-sensitive.
Route 3: Formylation	5-Methylisoxazole	Phosphorus oxychloride	4-6 hours	0 to 80	60-70%	Direct conversion from	Moderate yields, requires

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Experimental Protocols

Detailed experimental procedures for the key transformations in each synthetic route are provided below.

Route 1: Oxidation of (5-Methylisoxazol-3-yl)methanol

This route involves the oxidation of the commercially available or readily synthesized primary alcohol, (5-Methylisoxazol-3-yl)methanol.

a) Using Dess-Martin Periodinane (DMP)

The Dess-Martin oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes.^{[1][2][3][4][5]}

- Procedure: To a solution of (5-Methylisoxazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) at room temperature is added Dess-Martin Periodinane (1.2 eq) in one portion. The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the progress by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously for 15-20 minutes until the layers are clear. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford **5-Methylisoxazole-3-carboxaldehyde**.

b) Using Pyridinium Chlorochromate (PCC)

PCC is a more traditional but still effective reagent for this transformation.

- Procedure: To a suspension of Pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous dichloromethane (DCM, 15 volumes) is added a solution of (5-Methylisoxazol-3-yl)methanol (1.0 eq) in DCM. The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filter cake is washed with DCM. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired aldehyde.

Route 2: Reduction of 5-Methylisoxazole-3-carbonyl chloride

This two-step route begins with the conversion of 5-Methylisoxazole-3-carboxylic acid to its acyl chloride, followed by a controlled reduction.

Step 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride

- Procedure: A mixture of 5-Methylisoxazole-3-carboxylic acid (1.0 eq) and thionyl chloride (2.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to give the crude 5-Methylisoxazole-3-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Reduction to **5-Methylisoxazole-3-carboxaldehyde**

A hindered hydride reducing agent is used to prevent over-reduction to the alcohol.[6]

- Procedure: A solution of 5-Methylisoxazole-3-carbonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) is cooled to -78 °C under a nitrogen atmosphere. A solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2-3 hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then filtered. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure. The crude product is purified by column chromatography to give **5-Methylisoxazole-3-carboxaldehyde**.

Route 3: Direct Formylation of 5-Methylisoxazole

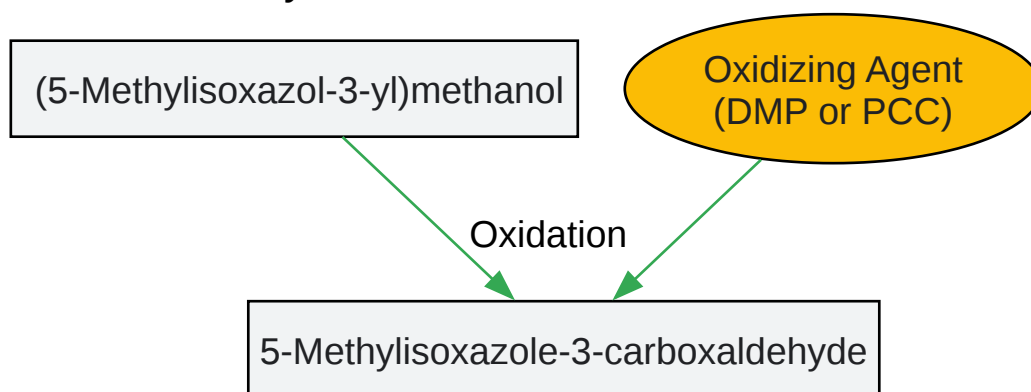
The Vilsmeier-Haack reaction provides a direct method for the formylation of electron-rich heterocycles.^{[1][2][7][8][9]}

- Procedure: To a stirred solution of anhydrous dimethylformamide (DMF, 3.0 eq) at 0 °C is added phosphorus oxychloride (POCl₃, 1.2 eq) dropwise under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent forms. A solution of 5-Methylisoxazole (1.0 eq) in a minimal amount of DMF is then added dropwise. The reaction mixture is heated to 80 °C and stirred for 4-6 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford **5-Methylisoxazole-3-carboxaldehyde**.

Visualization of Synthetic Pathways

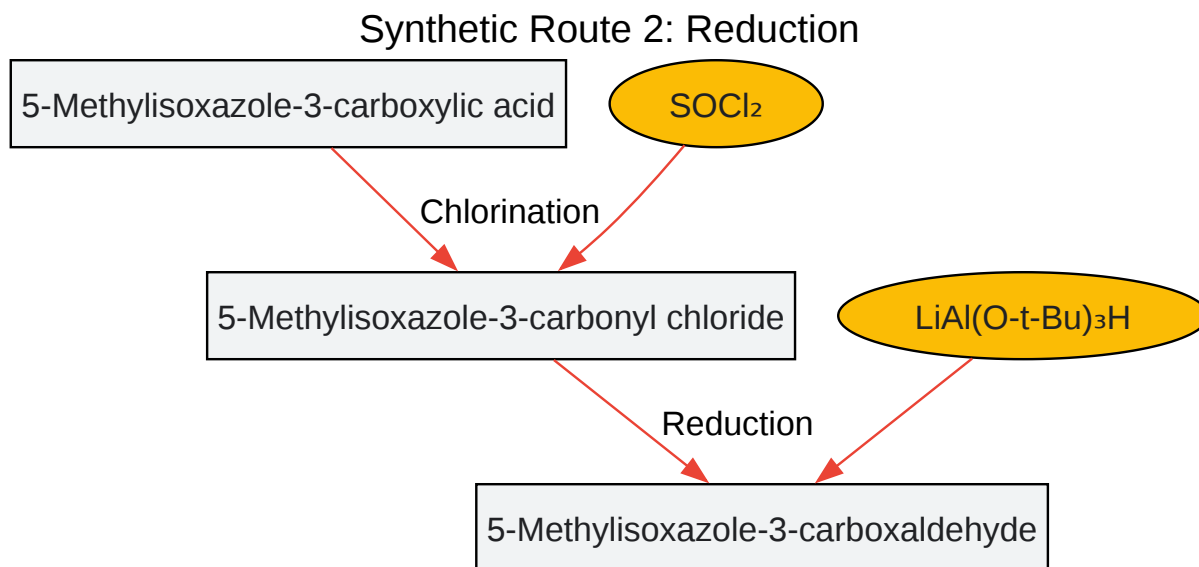
The following diagrams illustrate the logical flow of each synthetic route.

Synthetic Route 1: Oxidation



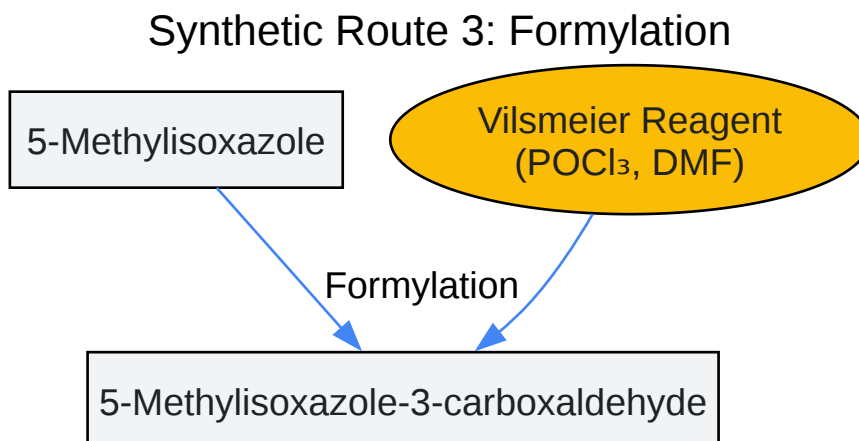
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Caption: Oxidation of the primary alcohol to the aldehyde.



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Caption: Two-step conversion via the acyl chloride.



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Caption: Direct formylation of the isoxazole ring.

Conclusion

The choice of the optimal synthetic route to **5-Methylisoxazole-3-carboxaldehyde** depends on several factors, including the desired scale of the reaction, cost of reagents, available

equipment, and safety considerations. The oxidation of (5-Methylisoxazol-3-yl)methanol, particularly with Dess-Martin Periodinane, offers a mild and high-yielding approach suitable for many laboratory settings. The reduction of the acyl chloride provides a reliable alternative, especially if the corresponding carboxylic acid is readily available. The direct formylation via the Vilsmeier-Haack reaction is a more atom-economical approach but may require more optimization to achieve high yields. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your project.

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